molecular formula C19H17N3O5 B2977158 methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 946270-84-4

methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No.: B2977158
CAS No.: 946270-84-4
M. Wt: 367.361
InChI Key: BKNJAFKYTIGCPL-UHFFFAOYSA-N
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Description

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a complex organic compound that features a furan ring, a pyrrolo[3,4-d]pyrimidine core, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the pyrrolo[3,4-d]pyrimidine intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups in the pyrrolo[3,4-d]pyrimidine core can be reduced to form alcohols or amines.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate involves its interaction with molecular targets in biological systems. The furan ring and pyrrolo[3,4-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure and exhibit similar chemical reactivity.

    Pyrrolo[3,4-d]pyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine have similar core structures and are studied for their biological activities.

Uniqueness

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is unique due to the combination of the furan ring, pyrrolo[3,4-d]pyrimidine core, and benzoate ester group

Properties

IUPAC Name

methyl 4-[6-(furan-2-ylmethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-18(24)12-6-4-11(5-7-12)16-15-14(20-19(25)21-16)10-22(17(15)23)9-13-3-2-8-27-13/h2-8,16H,9-10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNJAFKYTIGCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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